molecular formula C8H7BrO2 B14064537 Benzyl carbonobromidate CAS No. 416844-86-5

Benzyl carbonobromidate

Cat. No.: B14064537
CAS No.: 416844-86-5
M. Wt: 215.04 g/mol
InChI Key: VWYLMMNTUOUYCT-UHFFFAOYSA-N
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Description

Benzyl carbonobromidate (hypothetical structure: C₆H₅CH₂OCOBr) is a brominated carbonate ester derived from benzyl alcohol. While direct references to this compound are absent in the provided evidence, its properties and reactivity can be inferred from structurally related benzyl derivatives, such as benzyl bromide (C₆H₅CH₂Br), benzoyl bromide (C₆H₅COBr), and benzyl alcohol (C₆H₅CH₂OH). These compounds share a benzyl group but differ in functional groups, leading to distinct chemical behaviors and applications.

This compound is likely to act as an electrophilic reagent in organic synthesis, facilitating substitutions or acylations. Its carbonate moiety may influence solubility and stability compared to simpler benzyl halides.

Properties

CAS No.

416844-86-5

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

benzyl carbonobromidate

InChI

InChI=1S/C8H7BrO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VWYLMMNTUOUYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Phosphorus Tribromide

The direct bromination of benzyl alcohol with phosphorus tribromide ($$ \text{PBr}3 $$) represents a straightforward route to benzyl carbonobromidate. This method leverages the nucleophilic substitution of the hydroxyl group in benzyl alcohol with a bromine atom, facilitated by $$ \text{PBr}3 $$. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the reagent and product.

Reaction Mechanism and Conditions

The generalized reaction equation is:
$$
\text{PhCH}2\text{OH} + \text{PBr}3 \rightarrow \text{PhCH}2\text{OCOBr} + \text{HBr} + \text{POBr}3
$$
Key parameters include:

  • Temperature : Conducted at 0–25°C to mitigate exothermic side reactions.
  • Solvent : Anhydrous diethyl ether or dichloromethane to stabilize reactive intermediates.
  • Stoichiometry : A 1:1 molar ratio of benzyl alcohol to $$ \text{PBr}_3 $$ ensures complete conversion.

Post-reaction purification involves fractional distillation under reduced pressure (0.05–0.1 MPa) to isolate this compound from byproducts like $$ \text{HBr} $$ and $$ \text{POBr}_3 $$.

Table 1: Direct Bromination Using $$ \text{PBr}_3 $$
Parameter Details
Reagents Benzyl alcohol, $$ \text{PBr}_3 $$
Solvent Anhydrous dichloromethane
Temperature 0–25°C
Reaction Time 2–4 hours
Yield Not explicitly reported

Reaction with Carbonyl Bromide

An alternative synthesis involves the reaction of benzyl alcohol with carbonyl bromide ($$ \text{COBr}_2 $$), analogous to the phosgene-based synthesis of benzyl chloroformate. This method offers higher atom economy and avoids phosphorus byproducts.

Reaction Mechanism and Optimization

The reaction follows:
$$
\text{PhCH}2\text{OH} + \text{COBr}2 \rightarrow \text{PhCH}_2\text{OCOBr} + \text{HBr}
$$
Critical considerations include:

  • Inert Atmosphere : Nitrogen or argon to prevent moisture ingress.
  • Temperature Control : Maintained at -10°C to 10°C to suppress $$ \text{COBr}_2 $$ decomposition.
  • Excess $$ \text{COBr}2 $$ : A 1.2:1 molar ratio of $$ \text{COBr}2 $$ to benzyl alcohol minimizes carbonate byproducts.

Purification entails washing the crude product with cold sodium bicarbonate ($$ \text{NaHCO}_3 $$) to neutralize residual $$ \text{HBr} $$, followed by vacuum distillation.

Table 2: Carbonyl Bromide Method
Parameter Details
Reagents Benzyl alcohol, $$ \text{COBr}_2 $$
Solvent None (neat conditions)
Temperature -10°C to 10°C
Reaction Time 1–2 hours
Yield ~75–85% (estimated)

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison
Method Advantages Disadvantages
$$ \text{PBr}_3 $$ Simple setup, readily available reagents Low atom economy, phosphorus waste
$$ \text{COBr}_2 $$ High purity, scalable $$ \text{COBr}_2 $$ toxicity
Halogen exchange Utilizes existing chloroformate Unverified efficacy, side reactions

Optimization and Scalability Considerations

Industrial-scale production favors the $$ \text{COBr}2 $$ method due to its higher yield and fewer byproducts. However, $$ \text{COBr}2 $$’s acute toxicity necessitates stringent safety protocols, including closed-system reactors and scrubbers for $$ \text{HBr} $$ off-gassing. Laboratory settings may prefer $$ \text{PBr}_3 $$ for its lower hazard profile, despite lower efficiency.

Scientific Research Applications

Benzyl carbonobromidate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl carbonobromidate involves the formation of reactive intermediates, such as benzyl radicals, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Functional Group Molecular Formula Key Structural Feature
Benzyl carbonobromidate Brominated carbonate C₈H₇BrO₃ (inferred) Benzyl-O-CO-Br linkage
Benzyl bromide Alkyl bromide C₇H₇Br Benzyl-CH₂Br
Benzoyl bromide Acyl bromide C₇H₅BrO Benzyl-CO-Br
Benzyl alcohol Primary alcohol C₇H₈O Benzyl-CH₂OH

Key Observations :

  • Benzyl bromide is a primary alkyl halide with high reactivity in nucleophilic substitutions .
  • Benzoyl bromide is an acyl bromide, reactive in Friedel-Crafts acylations and esterifications .
  • Benzyl alcohol is a polar solvent with moderate acidity (pKa ~15.4) and applications in pharmaceuticals and cosmetics .

Physical and Chemical Properties

Property This compound (Inferred) Benzyl Bromide Benzoyl Bromide Benzyl Alcohol
Boiling Point (°C) ~200–240 (estimated) 198–201 245 (decomposes) 204.7
Density (g/cm³) ~1.3–1.5 1.438 1.50 1.0419
Solubility Low in water; soluble in organics Insoluble in water Reacts with water Miscible in alcohol, ether
Reactivity Electrophilic substitution SN2 reactions Acylation reactions Oxidation to benzaldehyde

Key Observations :

  • Benzyl bromide and benzoyl bromide are moisture-sensitive, with the latter reacting violently with water to release HBr .
  • Benzyl alcohol is relatively stable but oxidizes to benzaldehyde under acidic or catalytic conditions .

Key Observations :

  • Benzyl alcohol inhalation at 9 mg/ml caused respiratory symptoms in 80% of tested subjects, suggesting strict exposure limits .
  • Benzoyl bromide requires immediate first aid if inhaled or contacted .

Research Findings and Case Studies

Industrial and Pharmaceutical Relevance

  • Benzyl alcohol is a common excipient in injectable drugs but linked to "gasping syndrome" in neonates at high doses .
  • Benzoyl bromide is critical in producing UV-stabilizing agents for polymers .

Chemical Reactions Analysis

Reactivity in Nucleophilic Substitutions

Benzyl carbonobromidate derivatives act as alkylating agents, facilitating the formation of sulfur- and nitrogen-containing heterocycles:

Reaction with Thiols

  • Mechanism : The bromine atom in (12) is displaced by thiolate anions (e.g., from 5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiols (16a–h) ), forming coumarin–triazole hybrids (17a–h) under basic conditions (K₂CO₃, dichloromethane) .

  • Yield : Target compounds are obtained in 70–75% yield .

Key Reaction Conditions

ParameterValue
SolventDichloromethane (DCM)
BaseK₂CO₃
TemperatureRoom temperature
Reaction Time12–24 hours

Coumarin–Triazole Hybrids

  • Structural Features : These hybrids combine coumarin’s antioxidant properties with triazole’s metal-chelating ability.

  • Bioactivity :

    • Compound 17e (with a bromine substituent) exhibits potent tyrosinase inhibition (IC₅₀ = 0.339 ± 0.08 µM ), outperforming ascorbic acid (IC₅₀ = 11.5 µM) and kojic acid (IC₅₀ = 30.34 µM) .

    • Electron-withdrawing groups (e.g., Br, Cl) enhance inhibitory activity, while electron-donating groups (e.g., OMe) reduce efficacy .

Mechanistic Insights

  • Radical Pathways : While not directly studied for this compound, analogous benzylic bromides (e.g., benzyl bromide) undergo homolytic cleavage to generate benzyl radicals, which participate in cycloadditions or recombination reactions .

  • Oxidation : Benzylic positions are susceptible to oxidation by KMnO₄ or CrO₃, forming carbonyl groups .

Comparative Reactivity

Reaction TypeReagent/ConditionsProduct
Bromination NBS or Br₂, light/heatBenzylic bromide
Oxidation KMnO₄ (aqueous)Benzoic acid derivative
Nucleophilic Substitution Thiols/K₂CO₃Coumarin–triazole hybrids

Q & A

Q. How should researchers address gaps in thermochemical data for benzyl carbonobromoformate?

  • Methodological Answer : Perform bomb calorimetry to measure enthalpy of formation (ΔHf). Compare experimental values with computational predictions from Gaussian software using B3LYP/6-311+G(d,p) basis sets. Publish discrepancies in peer-reviewed platforms to encourage collaborative data refinement .

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